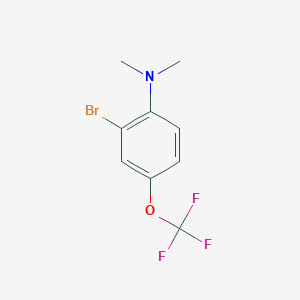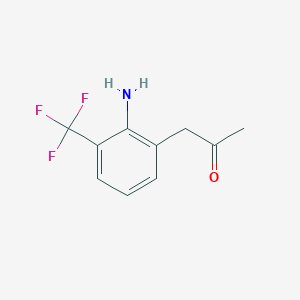
2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol is a chemical compound with the molecular formula C11H7Cl3N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol typically involves the reaction of 2,3,5-trichlorobenzaldehyde with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in various derivatives with different functional groups attached to the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research has explored its potential as a neuroprotective and anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its neuroprotective and anti-inflammatory effects . The compound may also modulate the activity of neurotransmitters and other signaling molecules, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2,3,5-Trichlorophenyl)-2,4-diaminopyrimidine: This compound shares a similar pyrimidine core and has been studied for its anticonvulsant and neuroprotective properties.
4-aryl-2-(2,3,5-trichlorophenylidenehydrazino)-1,3-thiazoles: These compounds have shown antimicrobial activities and share structural similarities with 2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol.
Uniqueness
This compound is unique due to its specific combination of a trichlorophenyl group and a pyrimidine ring with a hydroxyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H7Cl3N2O |
|---|---|
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
[2-(2,3,5-trichlorophenyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C11H7Cl3N2O/c12-7-1-8(10(14)9(13)2-7)11-15-3-6(5-17)4-16-11/h1-4,17H,5H2 |
InChI-Schlüssel |
RWSDIGHXXHEFRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C2=NC=C(C=N2)CO)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




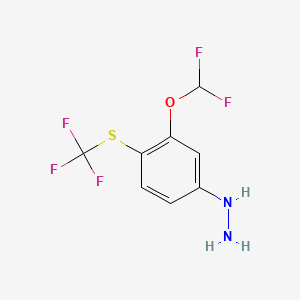
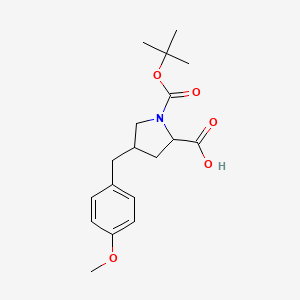
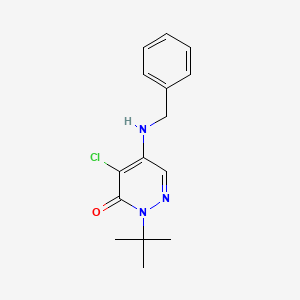
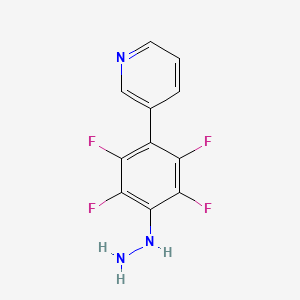
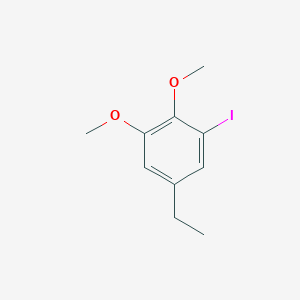
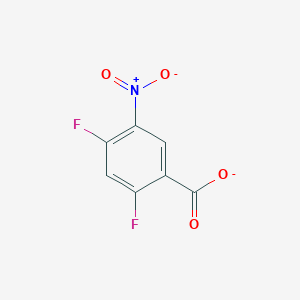
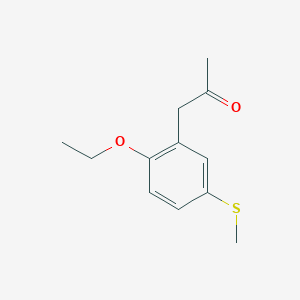
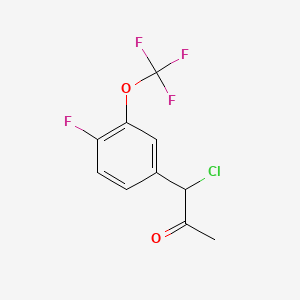
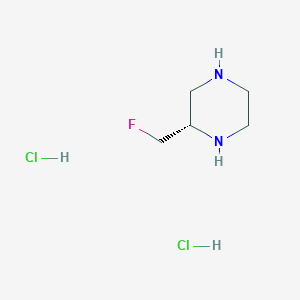
![3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)
